Cas no 70387-53-0 ((1R,2R,7R,8aR)-1,8a-dimethyl-7-(1-methylethenyl)-6-oxo-1,2,3,4,6,7,8,8a-octahydronaphthalen-2-yl (2Z)-2-methylbut-2-enoate)
70387-53-0 structure
Product Name:(1R,2R,7R,8aR)-1,8a-dimethyl-7-(1-methylethenyl)-6-oxo-1,2,3,4,6,7,8,8a-octahydronaphthalen-2-yl (2Z)-2-methylbut-2-enoate
CAS番号:70387-53-0
MF:C20H28O3
メガワット:316.434526443481
CID:1743469
PubChem ID:6440434
Update Time:2025-04-21
(1R,2R,7R,8aR)-1,8a-dimethyl-7-(1-methylethenyl)-6-oxo-1,2,3,4,6,7,8,8a-octahydronaphthalen-2-yl (2Z)-2-methylbut-2-enoate 化学的及び物理的性質
名前と識別子
-
- (1R,2R,7R,8aR)-1,8a-dimethyl-7-(1-methylethenyl)-6-oxo-1,2,3,4,6,7,8,8a-octahydronaphthalen-2-yl (2Z)-2-methylbut-2-enoate
- 2-Butenoic acid, 2-methyl-, (1R,2R,7R,8aR)-1,2,3,4,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-6-oxo-2-naphthalenyl ester, (2Z)-
- Angeloylneopetasol
- DTXSID801318365
- 2-BUTENOIC ACID, 2-METHYL-, 1,2,3,4,6,7,8,8A-OCTAHYDRO-1,8A-DIMETHYL-7-(1-METHYLETHENYL)-6-OXO-2-NAPHTHALENYL ESTER, (1R-(1alpha,2beta(Z),7alpha,8Aalpha))-
- Neopetasin
- 2-BUTENOIC ACID, 2-METHYL-, 1,2,3,4,6,7,8,8A-OCTAHYDRO-1,8A-DIMETHYL-7-(1-METHYLETHENYL)-6-OXO-2-NAPHTHALENYL ESTER, (1R-(1.ALPHA.,2.BETA.(Z),7.ALPHA.,8A.ALPHA.))-
- UNII-59L5U0CR12
- Neopetasol angelate
- (1R,2R,7R,8aR)-7-Isopropenyl-1,8a-dimethyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-2-naphthalenyl (2Z)-2-methyl-2-butenoate
- Q27261704
- [(1R,2R,7R,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-2-methylbut-2-enoate
- 59L5U0CR12
- 70387-53-0
- SCHEMBL25664094
-
- インチ: 1S/C20H28O3/c1-7-13(4)19(22)23-18-9-8-15-10-17(21)16(12(2)3)11-20(15,6)14(18)5/h7,10,14,16,18H,2,8-9,11H2,1,3-6H3/b13-7-/t14-,16+,18+,20+/m0/s1
- InChIKey: ISTBXSFGFOYLTM-RSYQGVQLSA-N
- ほほえんだ: O(C(/C(=C\C)/C)=O)[C@@H]1CCC2=CC([C@@H](C(=C)C)C[C@]2(C)[C@H]1C)=O
計算された属性
- せいみつぶんしりょう: 316.20394
- どういたいしつりょう: 316.20384475g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 596
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 43.4Ų
じっけんとくせい
- PSA: 43.37
(1R,2R,7R,8aR)-1,8a-dimethyl-7-(1-methylethenyl)-6-oxo-1,2,3,4,6,7,8,8a-octahydronaphthalen-2-yl (2Z)-2-methylbut-2-enoate セキュリティ情報
- シグナルワード:Warning
- ちょぞうじょうけん:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
(1R,2R,7R,8aR)-1,8a-dimethyl-7-(1-methylethenyl)-6-oxo-1,2,3,4,6,7,8,8a-octahydronaphthalen-2-yl (2Z)-2-methylbut-2-enoate 関連文献
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
70387-53-0 ((1R,2R,7R,8aR)-1,8a-dimethyl-7-(1-methylethenyl)-6-oxo-1,2,3,4,6,7,8,8a-octahydronaphthalen-2-yl (2Z)-2-methylbut-2-enoate) 関連製品
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
NewCan Biotech Limited
ゴールドメンバー
中国のサプライヤー
試薬